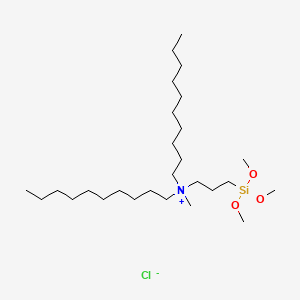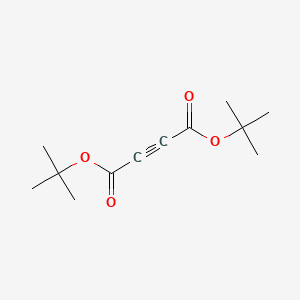
(Dimethylamino)ethyl p-aminobenzoate
Übersicht
Beschreibung
“(Dimethylamino)ethyl p-aminobenzoate” is an organic compound that is used as a UV filter in the preparation of sunscreens . It is a derivative of 4-aminobenzoate and is used as a photo-initiator with strong estrogenic activity .
Synthesis Analysis
The synthesis of benzocaine, a related compound, has been documented in the literature . The synthesis involves the esterification of p-nitrobenzoic acid to its ethyl ester followed by nitro reduction .Molecular Structure Analysis
The crystal structure of 2-(dimethylamino)ethyl 4-aminobenzoate is built up by the C11H16N2O2 molecules . All bond lengths are in normal ranges and are similar to parameters derived for the structures of related p-aminobenzoates .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzocaine, a related compound, include the esterification of p-nitrobenzoic acid to its ethyl ester followed by nitro reduction .Physical And Chemical Properties Analysis
The molecular formula of 2-(Dimethylamino)ethyl 4-aminobenzoate is C11H16N2O2 . The average mass is 208.257 Da and the monoisotopic mass is 208.121185 Da .Wissenschaftliche Forschungsanwendungen
UV Protection and Skin Damage Prevention
Dimethylaminoethyl p-aminobenzoate and its derivatives, such as p-dimethylaminobenzoate and ethyl-p-dimethylaminobenzoate, show significant interaction with singlet molecular oxygen, a reactive species involved in skin damage. These compounds are often used in topical applications to prevent actinic damage to the skin, typically from ultraviolet (UV) radiation. Initially thought to act solely as physical UV screens, their reactivity towards singlet oxygen suggests a dual role in skin protection, potentially enhancing their effectiveness as sunscreen agents (Bodaness & Chan, 1979); (Monroe, 1980).
Metabolic and Biomedical Research
The metabolism and biotransformation of these compounds are areas of interest, especially in the context of UV filters in sunscreen cosmetics. Studies have identified metabolites like N,N-dimethyl-p-aminobenzoic acid (DMP) and N-monomethyl-p-aminobenzoic acid (MMP), which are formed during the metabolic processing of these compounds. Understanding these metabolic pathways is crucial for assessing the safety and efficacy of sunscreens containing these compounds (León et al., 2009).
Chemical Synthesis and Industrial Applications
Dimethylaminoethyl p-aminobenzoate derivatives are synthesized for various industrial applications, such as sunscreen agents. Research into the synthesis methods aims at improving yield, reducing costs, and minimizing the use of toxic materials. This research is significant for large-scale industrial production and has implications for environmental sustainability and safety (Liuyu, 2010).
Photophysical Properties and Excited State Behavior
The photophysical properties and excited state behaviors of p-aminobenzoic acid and dimethyl-p-aminobenzoic acid are studied to understand their interactions with light, which is crucial for their function as UV protectants. These studies provide insights into the molecular mechanisms by which these compounds absorb and dissipate UV radiation, contributing to their effectiveness in sunscreen products (Boroff et al., 2015).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Eigenschaften
IUPAC Name |
2-(dimethylamino)ethyl 4-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)7-8-15-11(14)9-3-5-10(12)6-4-9/h3-6H,7-8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBCQLLLJGRMJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30142967 | |
| Record name | Dimethylprocaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30142967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Dimethylamino)ethyl p-aminobenzoate | |
CAS RN |
10012-47-2 | |
| Record name | Benzoic acid, 4-amino-, 2-(dimethylamino)ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10012-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylprocaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010012472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Dimethylamino)ethyl p-aminobenzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25247 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethylprocaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30142967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Oxirane, 2,2'-[1,4-phenylenebis(oxymethylene)]bis-](/img/structure/B1581175.png)






![Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B1581186.png)




